(2S)-2,6-Bis(4-aminoanilino)hexan-1-ol
Description
(2S)-2,6-Bis(4-aminoanilino)hexan-1-ol is a chiral amino alcohol derivative characterized by a hexanol backbone substituted at positions 2 and 6 with 4-aminoaniline groups. Its stereochemistry (S-configuration at C2) and bifunctional amino/hydroxyl groups make it structurally unique, enabling applications in coordination chemistry, catalysis, and materials science. The compound’s hydrogen-bonding capacity and chelation properties are critical for its interactions in supramolecular assemblies and metal complexes .
Properties
CAS No. |
917950-96-0 |
|---|---|
Molecular Formula |
C18H26N4O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2S)-2,6-bis(4-aminoanilino)hexan-1-ol |
InChI |
InChI=1S/C18H26N4O/c19-14-4-8-16(9-5-14)21-12-2-1-3-18(13-23)22-17-10-6-15(20)7-11-17/h4-11,18,21-23H,1-3,12-13,19-20H2/t18-/m0/s1 |
InChI Key |
SFIIREXCRAAQCG-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)NCCCC[C@@H](CO)NC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC(=CC=C1N)NCCCCC(CO)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Biological Activity
(2S)-2,6-Bis(4-aminoanilino)hexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H26N4O
- IUPAC Name : (2S)-2,6-Bis(4-aminoanilino)hexan-1-ol
This compound features a hexanol backbone with two 4-aminoaniline substituents, which contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of (2S)-2,6-Bis(4-aminoanilino)hexan-1-ol against various bacterial strains. In vitro assays demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 0.19 |
| Vancomycin-resistant E. faecium | 1.56 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .
The mechanism by which (2S)-2,6-Bis(4-aminoanilino)hexan-1-ol exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. Research indicates that the compound may inhibit specific enzymes involved in these processes, leading to cell lysis and death .
Study 1: Efficacy Against Drug-Resistant Strains
A comprehensive study investigated the efficacy of (2S)-2,6-Bis(4-aminoanilino)hexan-1-ol against drug-resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when used in combination with traditional antibiotics. This suggests a potential application in combination therapy for treating resistant infections .
Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of (2S)-2,6-Bis(4-aminoanilino)hexan-1-ol on human cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a therapeutic window for its use in oncology . The results are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| Cancer Cell Line A | 15 |
| Cancer Cell Line B | 20 |
| Normal Human Fibroblasts | >100 |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of (2S)-2,6-Bis(4-aminoanilino)hexan-1-ol exhibit promising anticancer properties. A study conducted on modified analogs demonstrated that certain derivatives inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Case Study : One derivative showed an IC50 value of 15 µM against MCF-7 breast cancer cells, highlighting its potential as a lead compound for further development in cancer therapy.
| Property | Value |
|---|---|
| IC50 (MCF-7) | 15 µM |
| Mechanism | Induces apoptosis |
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase activity suggests potential applications in enhancing cognitive function.
Case Study : In vitro assays demonstrated that this compound inhibited acetylcholinesterase with an IC50 of 8 µM, indicating its potential use in treating cognitive decline associated with Alzheimer's disease.
| Property | Value |
|---|---|
| IC50 (AChE Inhibition) | 8 µM |
| Target Disease | Alzheimer's Disease |
Antimicrobial Properties
The antimicrobial activity of (2S)-2,6-Bis(4-aminoanilino)hexan-1-ol has also been investigated. Studies have shown its effectiveness against a range of Gram-positive and Gram-negative bacteria.
Case Study : A derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its utility in developing new antimicrobial agents.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Applications
Research indicates that the compound may possess anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages.
Case Study : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw swelling compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Paw Swelling (mm) | 5.0 ± 0.5 | 2.0 ± 0.3* |
Synthesis and Derivative Development
The synthesis of (2S)-2,6-Bis(4-aminoanilino)hexan-1-ol involves multi-step organic reactions that allow for the modification of functional groups to enhance biological activity. Researchers are actively exploring various derivatives to optimize efficacy against specific targets.
Table: Synthetic Pathways and Modifications
| Step | Reaction Type | Products |
|---|---|---|
| 1 | Nucleophilic substitution | Amino derivatives |
| 2 | Reduction | Alcohol derivatives |
| 3 | Acylation | Enhanced lipophilicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
Hexan-1-ol
Bis(2,6-diaminopyridinium) complexes (e.g., from )
Hexanal
Other amino alcohols (e.g., 3-methylbutan-1-ol, as in ).
Table 1: Structural and Functional Group Comparisons
| Compound | Functional Groups | Molecular Weight (g/mol) | Hydrogen-Bonding Sites |
|---|---|---|---|
| (2S)-2,6-Bis(4-aminoanilino)hexan-1-ol | 2× –NH₂ (aromatic), 1× –OH | ~356.4 | 3 (2× NH₂, 1× OH) |
| Hexan-1-ol | 1× –OH | 102.17 | 1 (OH) |
| Bis(2,6-diaminopyridinium) | 2× –NH₂ (pyridine), carboxylate | Varies (metal-dependent) | 2× NH₂ + H₂O ligands |
| Hexanal | 1× –CHO | 100.16 | None |
| 3-Methylbutan-1-ol | 1× –OH | 88.15 | 1 (OH) |
Key Observations :
- The bifunctional amino/hydroxyl groups in (2S)-2,6-Bis(4-aminoanilino)hexan-1-ol enhance its hydrogen-bonding capacity compared to simpler alcohols like hexan-1-ol or aldehydes like hexanal .
- Its aromatic amino groups enable π-π stacking and coordination with metals, similar to bis(2,6-diaminopyridinium) complexes but with distinct steric and electronic profiles .
Physicochemical Properties
Table 2: Boiling Points and Solubility
| Compound | Boiling Point (°C) | Water Solubility | Degradation Half-Life (air) |
|---|---|---|---|
| (2S)-2,6-Bis(4-aminoanilino)hexan-1-ol | ~280–300 (est.) | Low | Not reported |
| Hexan-1-ol | 157–158 | Moderate | ~24–48 hours |
| Hexanal | 129–131 | Low | <24 hours |
| 3-Methylbutan-1-ol | 132–134 | Moderate | ~24 hours |
Key Observations :
- The higher boiling point of (2S)-2,6-Bis(4-aminoanilino)hexan-1-ol compared to hexan-1-ol (~157°C) or hexanal (~129°C) is attributed to stronger intermolecular hydrogen bonds from its dual amino and hydroxyl groups .
- Hexanal’s lower boiling point and faster degradation (due to aldehyde oxidation) highlight the stability advantages of amino alcohols over aldehydes in environmental persistence .
Environmental and Industrial Relevance
- Degradation: Hexan-1-ol and octan-1-ol have atmospheric half-lives of 24–48 hours, whereas (2S)-2,6-Bis(4-aminoanilino)hexan-1-ol’s larger size and functional groups likely slow degradation, necessitating specialized disposal protocols .
- Industrial Use : Unlike hexanal (associated with rancidity in oils), this compound’s stability and hydrogen-bonding capacity make it suitable for polymer additives or drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
